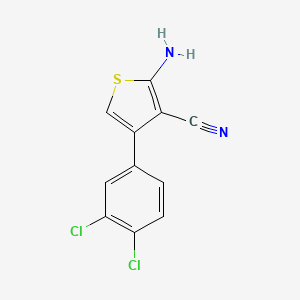

2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile

描述

属性

IUPAC Name |

2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2S/c12-9-2-1-6(3-10(9)13)8-5-16-11(15)7(8)4-14/h1-3,5H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXWMPXGROYWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=C2C#N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397555 | |

| Record name | 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861407-95-6 | |

| Record name | 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Gewald Reaction with Imidazole Catalysis

The Gewald reaction is a three-component condensation involving a ketone, dicyanomethane, and elemental sulfur. For 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile, the method employs 3,4-dichloroacetophenone as the ketone component.

Reaction Conditions

Mechanism

- Knoevenagel Condensation: Dicyanomethane reacts with 3,4-dichloroacetophenone to form an α,β-unsaturated intermediate.

- Sulfur Incorporation: Elemental sulfur undergoes nucleophilic attack, forming the thiophene ring.

- Aromatization: Elimination of HCN completes the cyclization.

Table 1: Gewald Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Imidazole | DMF | 60 | 10 | 37 |

| L-Proline | DMF | 60 | 20 | 46 |

| Morpholine | EtOH | 65 | 24 | 28 |

Michael Addition-Intramolecular Cyclization

This method involves a two-step sequence starting from α-thiocyanatoacetophenone derivatives.

Step 1: Michael Addition

Step 2: Cyclization

- Conditions: Room temperature, 30–60 minutes

- Mechanism: Intramolecular nucleophilic substitution (SN2) or elimination-addition pathways, depending on stereochemistry.

Table 2: Cyclization Pathways

| Diastereomer | Pathway | Energy Barrier (kcal/mol) |

|---|---|---|

| S,S/R,R | SN2 substitution | 18.2 |

| S,R/R,S | Elimination-addition | 22.7 |

KOH-Catalyzed One-Pot Synthesis

A streamlined one-pot approach avoids isolating intermediates:

Procedure

Na₂CO₃-Mediated Synthesis under Mild Conditions

For acid-sensitive substrates, Na₂CO₃ replaces KOH:

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations (r²SCAN-3c level) reveal:

化学反应分析

Types of Reactions

2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Chemistry

2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: The nitrile group can be reduced to an amine.

- Substitution: The aromatic ring can undergo electrophilic substitution reactions.

These reactions make it useful in developing new compounds with desired properties .

Biology

In biological research, this compound is being investigated for its potential bioactive properties , particularly:

- Antimicrobial Activity: Studies have shown that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Properties: Preliminary research indicates that it could affect cancer cell proliferation by modulating specific signaling pathways .

Medicine

The compound is explored for its potential in drug development . Its structural characteristics suggest it may be suitable for designing new therapeutic agents targeting various diseases, including cancer and infectious diseases. The ability to modify its structure through synthetic chemistry enhances its applicability in medicinal chemistry .

Industry

In industrial applications, this compound is utilized in developing materials with specific electronic or optical properties. Its unique electronic characteristics make it valuable in creating advanced materials for electronics and photonics .

Case Studies

Several studies have documented the effects and applications of this compound:

- Antimicrobial Study: A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, suggesting potential for therapeutic use in treating infections.

- Cancer Research: Research investigating the anticancer properties indicated that this compound could inhibit specific cancer cell lines through apoptosis induction mechanisms .

作用机制

The mechanism of action of 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding and π-π stacking .

相似化合物的比较

Table 1: Substituent Comparison of Thiophene-3-carbonitrile Derivatives

- Electronic Effects : The 3,4-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the thiophene ring compared to methoxy-substituted derivatives (e.g., 5f) .

Physicochemical Properties

Table 3: Physical and Spectral Data

- Melting Points: The 3,4-dichlorophenyl derivative shares a similar melting range (140–169°C) with monochloro and dimethoxy analogs, suggesting comparable crystallinity .

- Spectral Signatures : IR spectra consistently show CN stretches at ~2200 cm⁻¹, while ¹H-NMR distinguishes substituents (e.g., naphthalene protons in 15a vs. dichlorophenyl in the target compound) .

生物活性

2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile (CAS Number: 861407-95-6) is a synthetic compound with potential therapeutic applications. Its unique molecular structure, characterized by the presence of a thiophene ring and a cyano group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₆Cl₂N₂S, with a molecular weight of 269.15 g/mol. The compound is classified as an irritant and has been studied for its potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₆Cl₂N₂S |

| Molecular Weight | 269.15 g/mol |

| CAS Number | 861407-95-6 |

| Hazard Classification | Irritant |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The compound exhibited promising results in terms of MIC values against several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | 0.5 - 1.0 |

| Pseudomonas aeruginosa | 1.0 - 2.5 |

These values indicate that the compound is more effective than many standard antibiotics, including ciprofloxacin.

The biological activity of this compound may be attributed to its ability to inhibit bacterial DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were found to be:

| Target | IC50 (µM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase | 0.52 - 2.67 |

This dual inhibition mechanism suggests that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial efficacy of various derivatives of thiophene compounds, including this compound. The results indicated that this compound significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics in terms of biofilm reduction percentage .

- Synergistic Effects : Another investigation explored the synergistic effects of combining this compound with other antibiotics such as ciprofloxacin and ketoconazole. The combination therapy showed reduced MICs for both antibiotics, suggesting enhanced efficacy when used together .

Toxicity and Safety Profile

In terms of safety, the hemolytic activity of this compound was assessed, revealing a low hemolytic percentage (ranging from 3.23% to 15.22%) compared to Triton X-100, indicating a favorable safety profile for potential therapeutic applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via a Gewald reaction, using substituted ketones, elemental sulfur, and malononitrile derivatives. For example, sodium bicarbonate in THF/water at 35°C facilitates cyclization, yielding thiophene derivatives with 67–81% efficiency . Key parameters include temperature control (35–40°C), reaction time (30–60 min), and stoichiometric ratios of sulfur to malononitrile (1.3:1 molar ratio) to minimize byproducts .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Characteristic peaks at ~2200 cm⁻¹ (C≡N stretch) and 3200–3350 cm⁻¹ (NH₂ asymmetric/symmetric stretching) validate the nitrile and amine groups .

- ¹H NMR : Aromatic protons from the 3,4-dichlorophenyl group appear as multiplets at δ 7.15–7.99 ppm, while the thiophene C5 proton resonates as a singlet near δ 6.68 ppm . NH₂ protons are typically broadened and exchangeable with D₂O .

Advanced Research Questions

Q. How can computational tools like DFT and molecular docking elucidate the electronic properties and bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can map frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a narrow HOMO-LUMO gap (~4.5 eV) suggests potential charge-transfer interactions in anti-tubercular applications. Molecular docking (AutoDock Vina) against Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) can identify binding modes, with docking scores ≤−8.0 kcal/mol indicating strong affinity .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to resolve twinning or disorder in crystal structures. For high-resolution data (<1.0 Å), anisotropic displacement parameters refine positional ambiguities caused by dichlorophenyl substituents. Validate hydrogen bonding (N–H⋯N interactions) via Hirshfeld surface analysis (CrystalExplorer) to confirm packing efficiency .

Q. How can electron density topology (AIM analysis) explain intermolecular interactions in this compound’s solid-state structure?

- Methodological Answer : Employ Multiwfn to calculate bond critical points (BCPs) and Laplacian values (∇²ρ). For example, N–H⋯N interactions show ρ ~0.05 a.u. and ∇²ρ >0, indicating closed-shell interactions. Reduced density gradient (RDG) iso-surfaces visualize van der Waals interactions between dichlorophenyl and thiophene moieties .

Q. What experimental and theoretical approaches validate its antioxidant activity?

- Methodological Answer :

- Experimental : DPPH radical scavenging assays (IC₅₀ ≤50 μM) and ferric reducing antioxidant power (FRAP) tests quantify activity.

- Theoretical : Calculate Fukui indices (using DFT) to identify nucleophilic/electrophilic sites. High electrophilicity at the amino group correlates with hydrogen-donating capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。